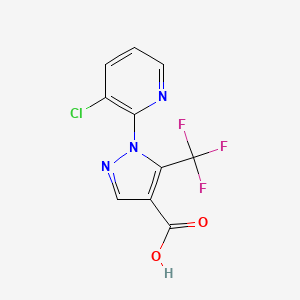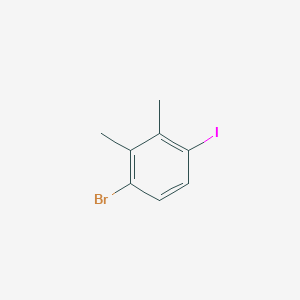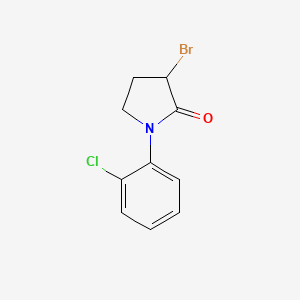
3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one
Descripción general
Descripción
3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9BrClNO and a molecular weight of 274.54 . It is also known by its CAS Number: 1311313-53-7 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one consists of a pyrrolidin-2-one ring substituted with a bromine atom at the 3rd position and a 2-chlorophenyl group at the 1st position .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one are not fully detailed in the sources I found. The molecular weight is 274.54 . Other properties such as density, boiling point, and melting point are not available .Aplicaciones Científicas De Investigación
Chemical and Electrochemical Evaluations
One study explored the inhibition performance of imidazo[4,5-b]pyridine derivatives against steel corrosion, utilizing a variety of techniques including electrochemical analyses and computational approaches. While not directly related to 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one, the methods and analyses, such as Density Functional Theory (DFT) and Molecular Dynamic (MD) simulations, are relevant for studying the properties and applications of similar halogenated compounds (Saady et al., 2021).
Photophysical and Electrochemical Properties
Another research area involves the synthesis and characterization of metal complexes incorporating pyrrole-containing ligands. Studies on bromo rhenium(I) carbonyl complexes, for example, analyze the effect of pyrrole moieties on photophysical properties. Theoretical and experimental analyses in these studies offer insights into the electronic structure and behavior of halogenated pyrroles, which could inform applications of 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one in material science or photophysics (Si et al., 2009).
Organic Synthesis and Reactivity
Research on the reactivity and functionalization of halogenated aromatics, like the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate and its derivatives through Pd-catalyzed Suzuki cross-coupling reactions, may also provide a framework for synthesizing and manipulating compounds similar to 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one. Such studies contribute to our understanding of the reactivity, electronic, and structural properties of halogen-containing compounds (Nazeer et al., 2020).
Synthesis of Heterocyclic Compounds
The synthesis and functionalization of heterocyclic compounds, including pyrroles and their halogenated derivatives, are key areas of research that could encompass compounds like 3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one. Studies in this area often focus on developing new synthetic methods, understanding reaction mechanisms, and exploring the potential biological or material applications of the synthesized compounds (Kimpe et al., 1997).
Mecanismo De Acción
Target of Action
Pyrrolidinones are a class of compounds that have been found to interact with a variety of biological targets. They are often used as building blocks in medicinal chemistry due to their ability to efficiently explore the pharmacophore space .
Mode of Action
The mode of action of pyrrolidinones can vary widely depending on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Pyrrolidinones can be involved in a variety of biochemical pathways. For example, some indole derivatives, which are structurally similar to pyrrolidinones, have been found to possess antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The ADME properties of pyrrolidinones can be influenced by their specific structure. Factors such as the presence of functional groups, stereochemistry, and the spatial orientation of substituents can impact their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of pyrrolidinones can vary widely depending on their specific structure and the biological target they interact with. Some pyrrolidinones have been found to exhibit antiviral activity, while others have shown anti-inflammatory or anticancer effects .
Action Environment
The action, efficacy, and stability of pyrrolidinones can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules or ions in the environment .
Propiedades
IUPAC Name |
3-bromo-1-(2-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-7-5-6-13(10(7)14)9-4-2-1-3-8(9)12/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTXVQZRVOLFLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(2-chlorophenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol](/img/structure/B1524082.png)
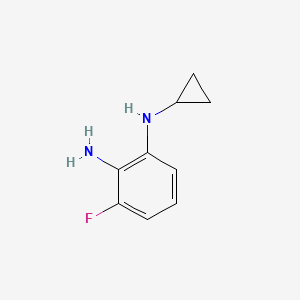



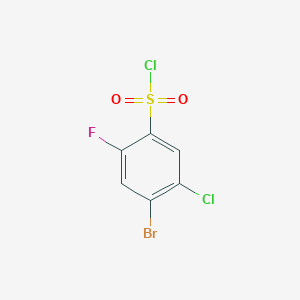


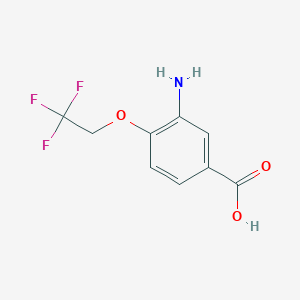
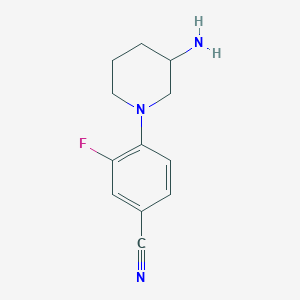
![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B1524096.png)
![5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1524097.png)
